Sarcosine-d3 (methyl-d3)

Vue d'ensemble

Description

- Sarcosine, also known as N-methylglycine, is an intermediate in glycine metabolism and has been studied extensively in various scientific contexts.

Synthesis Analysis

- The synthesis of sarcosine and its derivatives has been explored through various chemical methods. One approach involves fermentative production using recombinant Corynebacterium glutamicum, as demonstrated by (Mindt et al., 2019).

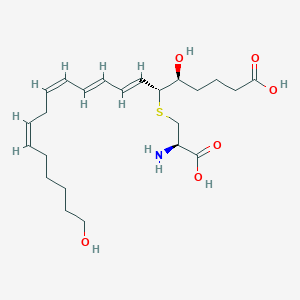

Molecular Structure Analysis

- The molecular structure of sarcosine has been analyzed using techniques like matrix-isolation FT-IR spectroscopy and molecular orbital calculations (Gómez-Zavaglia & Fausto, 2003).

- Sarcosine's crystal structure has been determined at low temperatures, showing an orthorhombic space group and zwitterionic form (Mostad & Natarajan, 1989).

Chemical Reactions and Properties

- Studies on sarcosine's reactivity include investigations of its hydrogen bonding interactions and how these influence its chemical properties (Chaudhari et al., 2005).

- Research on sarcosine oxidase, an enzyme that catalyzes the oxidative demethylation of sarcosine, provides insights into its chemical reactions and properties (Wagner & Jorns, 2000).

Physical Properties Analysis

- The physical properties of sarcosine, such as its stability upon cooling and under hydrostatic pressure, have been studied, highlighting the robustness of its structural motifs (Kapustin et al., 2015).

Chemical Properties Analysis

- Sarcosine's chemical properties, including its interactions in various complexes and its behavior in different environments, have been examined using Raman spectroscopy and density functional theory (Sharma et al., 2013).

Applications De Recherche Scientifique

Prostate Cancer Research :

- Wu et al. (2011) utilized sarcosine-d3 as an internal standard in a study investigating the diagnostic value of urinary sarcosine for prostate cancer. They used gas chromatography/mass spectrometry (GC/MS) to analyze urinary metabolomic profiles, suggesting that while urinary sarcosine has limited potential for prostate cancer diagnosis, a urinary metabolomic panel could become a valuable diagnostic tool (Wu et al., 2011).

Schizophrenia Treatment :

- Tsai et al. (2004) explored the efficacy of sarcosine as an adjunct treatment for schizophrenia. The study indicated significant improvements in both positive and negative symptoms of schizophrenia when sarcosine was added to antipsychotic regimens (Tsai et al., 2004).

Cancer Cell Research :

- Cernei et al. (2013) examined the effects of sarcosine on the PC-3 prostate cancer cell line, particularly focusing on antioxidant parameters and metallothionein content. This research adds to the understanding of sarcosine's role in cancer cell metabolism and progression (Cernei et al., 2013).

Metabolomics and Prostate Cancer Progression :

- Sreekumar et al. (2009) identified sarcosine as a differential metabolite that increases during prostate cancer progression to metastasis, suggesting its potential role in cancer cell invasion and aggressivity. This research emphasizes sarcosine's significance in understanding the metabolomic alterations associated with cancer progression (Sreekumar et al., 2009).

Neuropharmacology :

- Zhang et al. (2009) investigated sarcosine's role as a glycine transporter inhibitor and its agonist activity at the inhibitory glycine receptor. This study contributes to our understanding of sarcosine's therapeutic potential for schizophrenia (Zhang et al., 2009).

Schizophrenia and Brain Metabolism :

- Strzelecki et al. (2015) explored the influence of sarcosine therapy on brain metabolite concentrations in patients with stable schizophrenia. The study found that sarcosine increased markers of neuron viability and neuroglial activity, suggesting its efficacy in schizophrenia treatment (Strzelecki et al., 2015).

Antidepressant Effects :

- Chen et al. (2015) examined sarcosine's antidepressant-like effects in rats. They found that sarcosine enhances the AMPAR-mTOR signaling pathway and facilitates AMPAR membrane insertion, contributing to our understanding of its antidepressant properties (Chen et al., 2015).

Propriétés

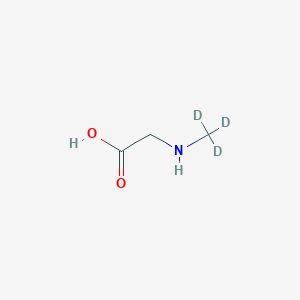

IUPAC Name |

2-(trideuteriomethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYKKLYZXJSNPZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sarcosine-d3 (methyl-d3) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B51507.png)

![Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-](/img/structure/B51521.png)